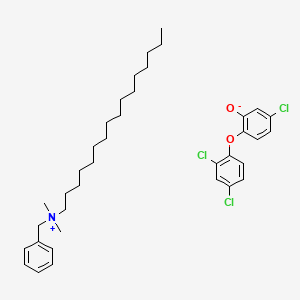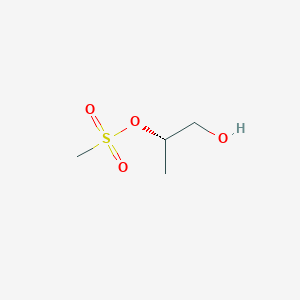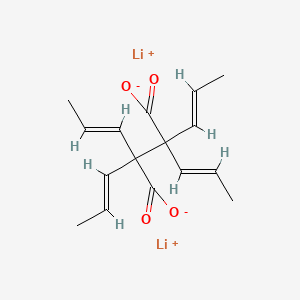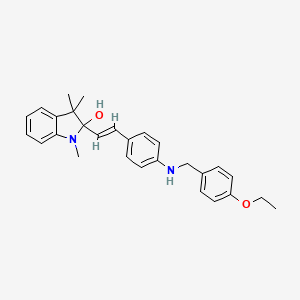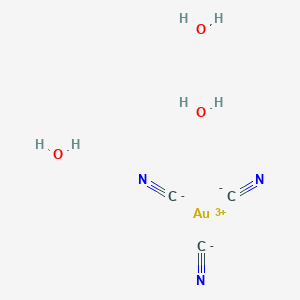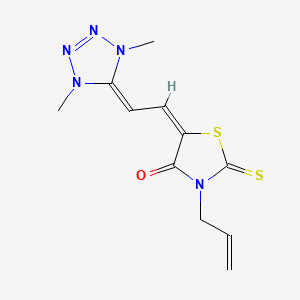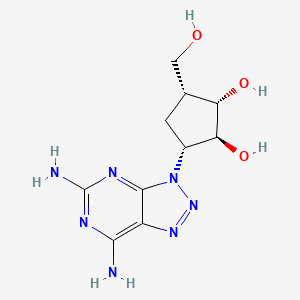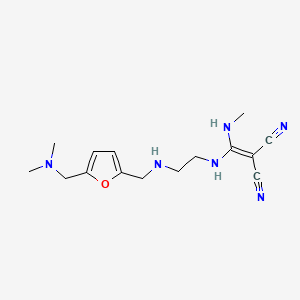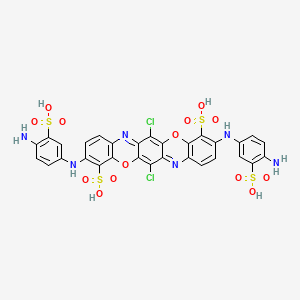![molecular formula C20H27NO B12704066 N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine CAS No. 790197-92-1](/img/structure/B12704066.png)
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a phenylmethoxyethyl chain, which is further substituted with a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a haloalkane with an amine. For instance, the reaction of 2-(2-methylphenyl)-phenylmethanol with butan-1-amine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques, such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Phenethylamine: A simple amine with a phenyl group attached to an ethylamine chain.
Uniqueness
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-1-amine group with a phenylmethoxyethyl chain and a 2-methylphenyl group sets it apart from other similar compounds, potentially offering unique therapeutic and industrial applications .
Propriétés
Numéro CAS |
790197-92-1 |
|---|---|
Formule moléculaire |
C20H27NO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-3-4-14-21-15-16-22-20(18-11-6-5-7-12-18)19-13-9-8-10-17(19)2/h5-13,20-21H,3-4,14-16H2,1-2H3 |
Clé InChI |
DLMSDKVAMJMIQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



